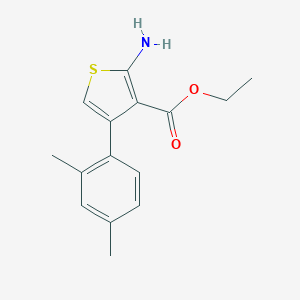

Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-6-5-9(2)7-10(11)3/h5-8H,4,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBEIKHJJZZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352749 | |

| Record name | ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-10-1 | |

| Record name | Ethyl 2-amino-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gewald synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

An In-depth Technical Guide to the Gewald Synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Abstract

The Gewald reaction, a multicomponent condensation, stands as a cornerstone in heterocyclic chemistry for its efficient, one-pot synthesis of highly functionalized 2-aminothiophenes.[1][2][3] These scaffolds are of paramount importance in medicinal chemistry and materials science, serving as key intermediates for a wide array of biologically active compounds and functional materials.[4][5] This guide provides a comprehensive technical overview of the Gewald synthesis, specifically tailored for the preparation of this compound. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, chemists, and professionals in drug development seeking both theoretical understanding and practical, actionable insights.

Introduction: The Significance of the Gewald Reaction

First reported by Karl Gewald in the 1960s, the Gewald reaction is a powerful multicomponent reaction that typically involves an α-methylene ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1][3] The elegance of the reaction lies in its atom economy and operational simplicity, allowing for the construction of the complex and valuable 2-aminothiophene ring system from readily available starting materials in a single step.[2]

The resulting polysubstituted 2-aminothiophenes are privileged structures in drug discovery, forming the core of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[6][7] The title compound, this compound, is a valuable building block for synthesizing more complex heterocyclic systems, such as thienopyrimidines, which are of significant interest in pharmaceutical research.[8][9]

Reaction Principle and Mechanism

The synthesis of this compound proceeds via the classic Gewald pathway. The reaction brings together three key components:

-

Carbonyl Compound: 2,4-Dimethylacetophenone

-

Active Methylene Nitrile: Ethyl cyanoacetate

-

Sulfur Source: Elemental Sulfur (S₈)

-

Base Catalyst: Morpholine

The mechanism, while complex and subject to ongoing study, is generally understood to proceed through three main stages, as illustrated below.[4][6][10]

Stage 1: Knoevenagel Condensation The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2,4-dimethylacetophenone) and the active methylene compound (ethyl cyanoacetate).[4][10] The morpholine catalyst deprotonates the ethyl cyanoacetate to form a carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the crucial α,β-unsaturated nitrile intermediate, (E)-ethyl 2-cyano-3-(2,4-dimethylphenyl)but-2-enoate.

Stage 2: Michael Addition of Sulfur The α,β-unsaturated nitrile intermediate is deprotonated at the α-carbon. This carbanion then acts as a nucleophile, attacking the elemental sulfur ring (S₈) and opening it to form a thiolate intermediate.[4][6]

Stage 3: Intramolecular Cyclization and Aromatization The terminal thiolate anion attacks the nitrile carbon in an intramolecular fashion, forming a five-membered imine ring.[1] This intermediate then undergoes a tautomerization to achieve aromaticity, resulting in the stable 2-aminothiophene product.[4] This final aromatization step is the thermodynamic driving force for the reaction.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. Adherence to these steps is critical for achieving a high yield and purity.

Reagents and Materials

Quantitative data for the synthesis are summarized in the table below. All reagents should be of analytical grade and used without further purification.

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 2,4-Dimethylacetophenone | C₁₀H₁₂O | 148.20 | 0.05 | 1.0 | 7.41 g (7.2 mL) |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 0.05 | 1.0 | 5.66 g (5.3 mL) |

| Sulfur (powder) | S | 32.06 | 0.05 | 1.0 | 1.60 g |

| Morpholine | C₄H₉NO | 87.12 | 0.055 | 1.1 | 4.79 g (4.8 mL) |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | - | 40 mL |

Step-by-Step Procedure

The experimental workflow is a straightforward one-pot procedure.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 10. Gewald Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Gewald Reaction for 2-Aminothiophene Synthesis

Introduction

The Gewald reaction, a multicomponent reaction discovered by Karl Gewald in the 1960s, stands as a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] These thiophene scaffolds are of immense interest to researchers, scientists, and drug development professionals due to their prevalence in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antiviral agents.[4][5] The reaction's enduring appeal lies in its operational simplicity, the ready availability of starting materials, and the mild reaction conditions typically employed.[1][2][6] This guide provides an in-depth exploration of the Gewald reaction mechanism, offering field-proven insights and detailed protocols for its successful implementation.

The core transformation of the Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base catalyst.[3][7] This one-pot synthesis efficiently constructs the highly functionalized 2-aminothiophene ring system.[1] Understanding the mechanistic intricacies of this reaction is paramount for optimizing reaction conditions, expanding its substrate scope, and designing novel synthetic strategies.

The Core Mechanism: A Step-by-Step Elucidation

While the overall transformation appears straightforward, the mechanism of the Gewald reaction is a multistep sequence that has been the subject of considerable investigation.[1][3][7] Recent computational studies, particularly using density functional theory (DFT), have provided significant clarity on the reaction pathway.[4][8][9][10][11][12] The generally accepted mechanism proceeds through three key stages: Knoevenagel condensation, addition of sulfur, and intramolecular cyclization followed by tautomerization.

Step 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3][4][7][8][9][10][11][12][13][14]

-

Role of the Base: A mild base, typically a secondary or tertiary amine such as morpholine, piperidine, or triethylamine, deprotonates the α-carbon of the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile).[1][5] This generates a resonance-stabilized carbanion (enolate). The basicity of the catalyst is crucial; a strong base could lead to self-condensation of the ketone or aldehyde.[15]

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone or aldehyde.[15]

-

Dehydration: This is followed by a dehydration step, eliminating a molecule of water to form a stable α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.[3][15]

Recent studies have shown that this initial condensation is a critical and often rate-determining step.[4]

Caption: Initial Knoevenagel condensation step.

Step 2: Michael-type Addition of Sulfur

The next crucial phase involves the incorporation of the sulfur atom. The mechanism of sulfur addition has been a point of debate, but recent evidence strongly supports the following pathway.[3]

-

Deprotonation of the Knoevenagel Adduct: The base deprotonates the α-carbon of the Knoevenagel adduct, creating a new nucleophilic carbanion.[4][10]

-

Nucleophilic Attack on Elemental Sulfur: This carbanion then attacks the elemental sulfur (typically S8). Elemental sulfur exists as a cyclic octasulfur molecule, and the nucleophilic attack leads to the opening of this ring, forming a polysulfide intermediate.[4][8][9][10][11][12]

-

Formation of the Thiolate: Through a series of subsequent inter- or intramolecular steps, the polysulfide chain is cleaved, ultimately leading to a key intermediate with a single sulfur atom attached, which exists as a thiolate anion.[8][9][11] The exact mechanism of this polysulfide degradation is complex and can involve various pathways.[4][8][9][10][11][12]

Step 3: Intramolecular Cyclization and Tautomerization

The final stage of the reaction cascade leads to the formation of the aromatic 2-aminothiophene ring.

-

Thorpe-Ziegler Cyclization: The thiolate intermediate undergoes an intramolecular nucleophilic attack on the nitrile group.[1] This cyclization step forms a five-membered ring.

-

Tautomerization: The resulting imine intermediate is not aromatic. It rapidly tautomerizes to the more stable enamine form, which is the final 2-aminothiophene product.[1][3] This aromatization is the thermodynamic driving force for the entire reaction sequence.[8][9][11]

Caption: Overall workflow of the Gewald reaction mechanism.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a representative example of a Gewald reaction.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Cyclohexanone | Carbonyl starting material |

| Ethyl cyanoacetate | Active methylene nitrile |

| Elemental Sulfur | Sulfur source |

| Morpholine | Base catalyst |

| Ethanol | Solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | For mixing |

| Condenser | To prevent solvent loss |

| Heating mantle | For temperature control |

| Ice bath | For cooling and precipitation |

| Buchner funnel and filter paper | For product isolation |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).

-

Addition of Sulfur and Catalyst: While stirring, add elemental sulfur (0.1 mol) to the mixture. This should be followed by the dropwise addition of morpholine (0.1 mol) over 5-10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 50-60°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the resulting 2-aminothiophene can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Factors Influencing the Gewald Reaction

The success and efficiency of the Gewald reaction are influenced by several key parameters:

-

Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones. Sterically hindered ketones may require longer reaction times or more forcing conditions.[1]

-

Activity of the Methylene Nitrile: The presence of electron-withdrawing groups (e.g., -CN, -COOR) on the methylene carbon is essential for the initial deprotonation.

-

Choice of Base: The basicity and nucleophilicity of the amine catalyst can significantly impact the reaction rate and yield. Morpholine is a commonly used and effective catalyst.[16]

-

Solvent: Polar protic solvents like ethanol or methanol are typically used as they facilitate the dissolution of the reactants and intermediates.[1]

-

Temperature: The reaction is usually conducted at moderately elevated temperatures (50-80°C) to ensure a reasonable reaction rate without promoting side reactions.[1]

Variations and Modifications

Over the years, numerous modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include:

-

Microwave-assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields.[3]

-

Solid-supported Synthesis: Performing the reaction on a solid support can simplify product purification.[1]

-

Use of Alternative Catalysts: A variety of other catalysts, including ionic liquids and solid base catalysts like sodium aluminate, have been successfully employed.[17]

-

Two-step Procedures: For less reactive ketones, a two-step procedure where the Knoevenagel adduct is first isolated and then reacted with sulfur and base can be advantageous.[1]

Conclusion

The Gewald reaction remains a powerful and versatile tool for the synthesis of highly substituted 2-aminothiophenes. A thorough understanding of its multi-step mechanism, encompassing Knoevenagel condensation, sulfur addition, and cyclization, is critical for researchers in organic synthesis and medicinal chemistry. By carefully selecting reactants, catalysts, and reaction conditions, this venerable reaction can be effectively harnessed to generate a diverse library of thiophene derivatives for applications in drug discovery and materials science. The ongoing research into the nuances of its mechanism continues to refine and expand the utility of this important synthetic transformation.

References

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Reddy, T. S., Kulkarni, S., Ganesan, A., & Shankaraiah, N. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Peretto, I., & Ganesan, A. (2004). The Gewald multicomponent reaction. Molecular Diversity, 8(4), 543–554. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Gregory, G. I. C. (2015). The Gewald reaction in dye chemistry. ResearchGate. [Link]

-

Valizadeh, H., & Gholipour, H. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 15637–15646. [Link]

-

Sharma, J., & Champagne, P. A. (2021). Computational investigations on the mechanism of the Gewald reaction. ACS Fall 2021. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

chemeurope.com. (n.d.). Gewald reaction. [Link]

-

Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. [Link]

-

Tayebee, R., Ahmadi, S. J., Seresht, E. R., & Maleki, B. (2012). Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]

-

Reddy, T. S., Kulkarni, S., Ganesan, A., & Shankaraiah, N. (2016). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 14(3), 854–864. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

N/A. (2012). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]

-

Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Valizadeh, H., & Gholipour, H. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(6), 1192–1197. [Link]

-

Grokipedia. (n.d.). Michael addition reaction. [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 7. Gewald_reaction [chemeurope.com]

- 8. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gewald Reaction [organic-chemistry.org]

- 14. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Starting materials for Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Abstract

This compound is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel compounds. The efficient construction of this molecule is most reliably achieved through the Gewald multicomponent reaction. This guide provides a detailed examination of the requisite starting materials, the causality behind their selection, and the mechanistic principles governing their convergence to form the target thiophene. We will dissect the roles of the carbonyl component, the active methylene nitrile, the sulfur source, and the catalytic base, offering field-proven insights for researchers, chemists, and drug development professionals.

The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis

The synthesis of this compound is a classic application of the Gewald aminothiophene synthesis, a powerful one-pot, multicomponent reaction.[1][2][3] First reported by Karl Gewald in 1966, this reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst to yield a poly-substituted 2-aminothiophene.[1][2] The reaction is prized for its operational simplicity, broad substrate scope, and high atom economy, making it a staple in heterocyclic chemistry.[1][4]

The general mechanism initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2][5] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the final 2-aminothiophene product.[2]

Caption: General workflow of the Gewald reaction.

Core Starting Materials for the Target Synthesis

To synthesize this compound, a judicious selection of three primary reactants is necessary, each corresponding to a specific portion of the final molecule.

The Carbonyl Component: 2',4'-Dimethylacetophenone

The identity of the carbonyl precursor dictates the substituent at the C4 position of the thiophene ring. For the target molecule, this requires 2',4'-Dimethylacetophenone . The 2,4-dimethylphenyl group from this ketone will become the C4-substituent.

Synthesis: This starting material is typically prepared via the Friedel-Crafts acylation of m-xylene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[6]

Causality: The choice of an acetophenone derivative (a ketone) over an aldehyde is often strategic. Ketones are generally more stable and less prone to side reactions like self-polymerization than aldehydes, which can lead to higher and more consistent yields in the Gewald reaction.[1]

| Property | Value |

| Chemical Name | 1-(2,4-dimethylphenyl)ethan-1-one |

| Synonyms | 2',4'-Dimethylacetophenone |

| CAS Number | 89-74-7[6][7] |

| Molecular Formula | C₁₀H₁₂O[6][7] |

| Molecular Weight | 148.20 g/mol [7] |

| Appearance | Colorless to pale yellow liquid[8] |

| Boiling Point | 228 °C[6] |

The Active Methylene Component: Ethyl Cyanoacetate

This reactant provides the C2 (amino), C3 (carboxylate), and nitrile functionalities necessary for ring formation. The "Ethyl" and "carboxylate" portions of the target molecule's name directly point to the use of Ethyl Cyanoacetate . Its methylene group (-CH₂-) is activated by the adjacent electron-withdrawing nitrile (-CN) and ester (-COOEt) groups, making it sufficiently acidic to be deprotonated by a mild base for the initial Knoevenagel condensation.

Synthesis: Ethyl cyanoacetate can be prepared through several established methods, including the Kolbe nitrile synthesis, which involves reacting ethyl chloroacetate with sodium cyanide.[9] Another common route is the Fischer esterification of cyanoacetic acid with ethanol.[9][10]

Reactivity: As a versatile starting material, ethyl cyanoacetate is widely used in the synthesis of various heterocyclic compounds beyond thiophenes, such as purines, pyrimidines, and pyrroles.[9]

| Property | Value |

| Chemical Name | Ethyl 2-cyanoacetate |

| CAS Number | 105-56-6[1] |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol |

| Appearance | Colorless liquid with a pleasant odor[9] |

| Boiling Point | 208-210 °C |

The Sulfur Source: Elemental Sulfur (S₈)

Elemental sulfur, typically in its stable octasulfur (S₈) crown form, serves as the source for the sulfur atom that constitutes the thiophene heterocycle.[11][12]

Causality and Form: For optimal reactivity in the heterogeneous reaction mixture, finely powdered sulfur is strongly recommended.[1] A larger surface area facilitates its interaction with the Knoevenagel intermediate, promoting efficient sulfuration and the subsequent cyclization step. The amphiphilic character of elemental sulfur allows it to react smoothly under mild conditions.[13][14]

The Role of the Basic Catalyst

A basic catalyst is essential for initiating the Gewald reaction. Its primary function is to deprotonate the α-carbon of ethyl cyanoacetate, generating a carbanion that then acts as a nucleophile, attacking the carbonyl carbon of 2',4'-dimethylacetophenone. This is the rate-determining step of the initial Knoevenagel condensation.

Commonly used bases include secondary amines like morpholine or diethylamine , or tertiary amines such as triethylamine .[5][15]

Mechanistic Insight: The choice of base can influence both the reaction rate and the final yield. Secondary amines can participate in the formation of an intermediate enamine with the ketone, which can sometimes offer an alternative, faster pathway for the condensation. However, for most standard Gewald protocols, a slight excess of a mild organic base is sufficient to drive the reaction to completion without promoting unwanted side reactions.

Detailed Synthesis Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Gewald reaction methodologies.[15][16]

Step-by-Step Methodology

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2',4'-dimethylacetophenone and ethyl cyanoacetate in absolute ethanol.

-

Sulfur Addition: Add finely powdered elemental sulfur to the mixture with continuous stirring.

-

Catalyst Addition: Slowly add the basic catalyst (e.g., morpholine or diethylamine) dropwise to the stirred suspension at a temperature of 35-40 °C. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 45-50 °C and maintain stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Purification: Filter the resulting solid precipitate, wash with cold ethanol to remove unreacted starting materials and impurities, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Reagent Summary Table

| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |

| 2',4'-Dimethylacetophenone | 1.0 | 148.20 | Carbonyl Component |

| Ethyl Cyanoacetate | 1.0 | 113.11 | Active Methylene Component |

| Elemental Sulfur | 1.0 | 32.07 (as S) | Sulfur Source |

| Morpholine (Catalyst) | ~0.5 | 87.12 | Basic Catalyst |

| Ethanol | - | 46.07 | Solvent |

digraph "Synthesis_Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Combine Reactants\n(Ketone, Cyanoacetate,\nSulfur) in Ethanol", shape=invhouse]; add_base [label="Add Morpholine\n(Catalyst) Dropwise\nat 35-40 °C"]; react [label="Heat and Stir\nat 45-50 °C for 2-3h\n(Monitor by TLC)"]; cool [label="Cool to Room Temp,\nthen in Ice Bath"]; filter[label="Filter Precipitate"]; wash [label="Wash with Cold Ethanol"]; dry [label="Dry Under Vacuum"]; recrystallize [label="Recrystallize from Ethanol"]; end_product [label="Pure Ethyl 2-amino-4-\n(2,4-dimethylphenyl)thiophene\n-3-carboxylate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_base; add_base -> react; react -> cool; cool -> filter; filter -> wash; wash -> dry; dry -> recrystallize; recrystallize -> end_product; }

Caption: Experimental workflow for the target synthesis.

Conclusion

The successful synthesis of this compound via the Gewald reaction is critically dependent on the correct selection and quality of its three core starting materials: 2',4'-dimethylacetophenone, ethyl cyanoacetate, and elemental sulfur. Each component plays a precise and irreplaceable role in constructing the target molecule's framework. Understanding the causality behind their selection, from dictating specific substituents to enabling the fundamental reaction mechanism, empowers researchers to optimize reaction conditions, troubleshoot potential issues, and adapt the methodology for the synthesis of other valuable 2-aminothiophene derivatives.

References

-

Ethyl cyanoacetate - Wikipedia. Wikipedia. [Link]

-

ethyl cyanoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Thiophene synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Preparation of ethyl cyanoacetate - PrepChem.com. PrepChem.com. [Link]

-

Synthesis of Ethyl cyanoacetate - Chempedia - LookChem. LookChem. [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - ResearchGate. ResearchGate. [Link]

-

Thiophene - Wikipedia. Wikipedia. [Link]

-

ECYA (ETHYL CYANO ACETATE) - Ataman Kimya. Ataman Kimya. [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed. PubMed. [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - Research Explorer. The University of Manchester. [Link]

-

Gewald Reaction - J&K Scientific LLC. J&K Scientific. [Link]

-

Gewald reaction - Wikipedia. Wikipedia. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. IJPBS. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. PubMed Central. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry. [Link]

-

Gewald Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

A green chemistry approach to gewald reaction - Der Pharma Chemica. Der Pharma Chemica. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Semantic Scholar. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]

- 9. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. ijpbs.com [ijpbs.com]

- 16. asianpubs.org [asianpubs.org]

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Introduction

In the landscape of medicinal chemistry and drug discovery, the 2-aminothiophene scaffold is a privileged structure, renowned for its versatile biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a member of this important class of heterocyclic compounds. Its potential as a synthetic intermediate for more complex pharmaceutical agents necessitates a robust and unambiguous method for its structural confirmation and purity assessment.[4][5]

This technical guide provides an in-depth framework for the comprehensive spectroscopic characterization of this target molecule. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding each step in fundamental principles and field-proven insights. The integration of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy provides a self-validating system for absolute structural verification, a cornerstone of regulatory compliance and successful drug development.[6][7][8]

Synthesis Context: The Gewald Reaction

Understanding the synthetic origin of a compound is crucial for anticipating its structure and potential impurities. This compound is efficiently synthesized via the Gewald multicomponent reaction.[9][10] This one-pot synthesis involves the condensation of 2,4-dimethylacetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of a base. The reaction mechanism, initiated by a Knoevenagel condensation, is a reliable route to highly substituted 2-aminothiophenes.[11][12]

Caption: The Gewald reaction pathway for synthesizing the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.[8][13]

¹H NMR Spectroscopy: Mapping the Proton Framework

Causality Behind Experimental Choices: ¹H NMR provides the first and most detailed fingerprint of the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment, the integral reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons, allowing for a complete reconstruction of the molecule's hydrogen framework.

Expected Spectral Features:

-

Amine (NH₂) Protons: A broad singlet, typically in the range of δ 6.0-7.0 ppm, which is exchangeable with D₂O.

-

Aromatic Protons: The 2,4-dimethylphenyl group will show three protons in the aromatic region (δ 7.0-7.5 ppm) with characteristic splitting patterns (a singlet, a doublet, and another doublet). The lone proton on the thiophene ring is expected to appear as a singlet around δ 6.0-6.5 ppm.

-

Ethyl Ester (-OCH₂CH₃) Protons: A quartet around δ 4.1-4.3 ppm (the CH₂ group adjacent to the oxygen) and a triplet around δ 1.2-1.4 ppm (the terminal CH₃ group).

-

Methyl (Ar-CH₃) Protons: Two distinct singlets for the two methyl groups on the phenyl ring, expected around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon backbone. The chemical shift of each carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms, confirming the presence of functional groups like carbonyls and defining the aromatic system.

Expected Spectral Features:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around δ 165-170 ppm.

-

Aromatic & Thiophene Carbons: A series of signals between δ 100-165 ppm corresponding to the carbons of the thiophene and dimethylphenyl rings.

-

Ethyl Ester Carbons: The -OCH₂- carbon will appear around δ 60 ppm, and the -CH₃ carbon will be upfield, around δ 14 ppm.

-

Methyl Carbons: The two aromatic methyl carbons will have signals around δ 20-22 ppm.

Experimental Protocol for NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful if intramolecular hydrogen bonding is of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., 45° or 90° pulse) with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -C(O)O- | - | δ 166.0 ppm |

| Thiophene Ring | H-5: δ 6.2 ppm (s, 1H) | C-2: δ 164.0 ppmC-3: δ 103.0 ppmC-4: δ 137.0 ppmC-5: δ 107.0 ppm |

| Dimethylphenyl Ring | Ar-H: δ 7.0-7.4 ppm (m, 3H) | Ar-C: δ 125-140 ppm (6 signals) |

| -NH₂ | δ 6.1 ppm (s, 2H, br) | - |

| -OCH₂CH₃ | δ 4.29 ppm (q, 2H)δ 1.35 ppm (t, 3H) | δ 59.5 ppmδ 14.4 ppm |

| Ar-CH₃ | δ 2.4 ppm (s, 3H)δ 2.2 ppm (s, 3H) | δ 21.0 ppmδ 20.0 ppm |

| Predicted values are based on analogous structures and standard chemical shift tables.[14][15] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Causality Behind Experimental Choices: FT-IR spectroscopy is a rapid and non-destructive technique that acts as a molecular fingerprint, identifying the specific functional groups present by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.[8][16] For this molecule, it serves to quickly confirm the presence of the amine, ester, and aromatic moieties.

Expected Vibrational Frequencies

-

N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from ethyl and methyl groups) appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹, indicative of the conjugated ester carbonyl group.

-

C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings (phenyl and thiophene).

-

C-O Stretch: A distinct band in the 1200-1300 cm⁻¹ region for the ester C-O bond.

Experimental Protocol for FT-IR (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.

Summary of Predicted FT-IR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C=O Stretch (Ester) | 1670 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Ester) | 1300 - 1200 | Strong |

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Causality Behind Experimental Choices: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound.[17] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement with sufficient accuracy to determine the elemental formula, offering definitive proof of the compound's identity.

Expected Molecular Ion and Fragmentation

-

Molecular Formula: C₁₆H₁₉NO₂S

-

Molecular Weight: 289.39 g/mol

-

Expected Exact Mass: 289.1136

-

Molecular Ion Peak [M]⁺˙: An intense peak is expected at m/z = 289.

-

Key Fragmentation: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give an [M-45]⁺ peak, or the loss of ethylene (C₂H₄, 28 Da) via McLafferty rearrangement.

Experimental Protocol for MS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong molecular ion peak.

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to optimize the signal for the expected m/z value. The Time-of-Flight (TOF) analyzer will provide high-resolution mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ at m/z 290.1214 and compare the measured exact mass to the theoretical value to confirm the elemental composition.

Integrated Spectroscopic Workflow

The true power of spectroscopic characterization lies in the integration of these orthogonal techniques. No single method provides all the necessary information, but together, they build an unshakeable, self-validating case for the structure and purity of the target compound.

Caption: Integrated workflow for spectroscopic structure verification.

Conclusion

The rigorous spectroscopic characterization of this compound is a critical quality control step in its application for drug discovery and development. By systematically applying and integrating the data from NMR, FT-IR, and Mass Spectrometry, researchers can definitively confirm the molecular structure, verify its elemental composition, and assess its purity. This multi-faceted approach, grounded in sound scientific principles and meticulous experimental protocol, ensures the integrity and reliability of the compound, paving the way for its successful use in subsequent research and development phases.

References

-

Wikipedia. Gewald reaction. [Link]

-

Organic Chemistry Portal. Gewald Reaction. [Link]

-

Saleem, M., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Engineering and Science (IJRES). [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9137–9147. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 243, 114730. [Link]

-

Nguyen, T. H., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. International Journal of Instruction, 16(4), 53-72. [Link]

-

Adegoke, O. A. (2023). Principles of Organic Spectroscopy. Open Access Journal of Chemistry, 5(2). [Link]

-

The Editors of Encyclopaedia Britannica. (2023). Spectroscopy - Organic, Analysis, Chemical Compound. Britannica. [Link]

-

Akkaya, R. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews in Organic and Inorganic Chemistry, 4(1), 1-4. [Link]

-

Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica. [Link]

-

Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77(5), 503-506. [Link]

-

Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

-

Shivaraj, K. M., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 869-875. [Link]

-

Al-Said, M. A. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Jordan Journal of Chemistry, 7(3), 269-277. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 1-12. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. rroij.com [rroij.com]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 14. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. iosrjournals.org [iosrjournals.org]

- 17. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

1H NMR and 13C NMR data for Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

For researchers and scientists engaged in drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. Among the vast array of heterocyclic compounds, thiophene derivatives hold a prominent place due to their wide-ranging biological activities and applications in functional materials.[1] this compound is one such molecule, belonging to the versatile class of 2-aminothiophene-3-carboxylates synthesized via the Gewald reaction.

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a senior application scientist, this document is structured to provide not just raw data, but a detailed interpretation grounded in the principles of NMR spectroscopy, explaining the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering system is essential. The structure of this compound is presented below, followed by a corresponding diagram generated using the DOT language for precise referencing in the spectral analysis.

Chemical Structure: this compound

Caption: Molecular structure with atom numbering for NMR assignment.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following steps represent a standard workflow for the analysis of small organic molecules like the topic compound.

Sample Preparation

A critical first step is the selection of an appropriate deuterated solvent. The choice of solvent can influence the chemical shifts of labile protons, such as those in amine (-NH₂) groups, due to differences in hydrogen bonding and solvent polarity.[2][3][4] For this analysis, deuterated chloroform (CDCl₃) is a common choice, offering good solubility for many organic compounds. Alternatively, dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons as it slows down the rate of proton exchange.

-

Protocol:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[5]

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

-

NMR Data Acquisition

Data is typically acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion and resolution.

-

Instrumental Setup:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent. This step is crucial for maintaining field stability during the experiment.

-

Tune and shim the spectrometer probes to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and line shape.[6]

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse (zg30) sequence.[6]

-

Spectral Width: ~12-16 ppm, sufficient to cover the expected range of proton signals.

-

Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.[6]

-

Spectral Width: ~200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing

The raw data (Free Induction Decay, FID) must be mathematically processed to generate the final spectrum.

-

Processing Steps:

-

Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier transformation to convert the time-domain signal (FID) into a frequency-domain signal (the NMR spectrum).[6]

-

Phase-correct the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).

-

Perform baseline correction to ensure a flat spectral baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.[6]

-

Workflow Diagram

Caption: Workflow for NMR data acquisition and analysis.

Results and Spectral Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The assignments are based on established chemical shift principles and data from analogous substituted thiophene structures.[1][6][7][8]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Peak | Atom Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1 | -NH₂ (on C2) | ~ 5.9 - 6.2 | Broad Singlet | 2H | - |

| 2 | H5 (thiophene) | ~ 6.5 - 6.7 | Singlet | 1H | - |

| 3 | H3', H5', H6' (phenyl) | ~ 7.0 - 7.2 | Multiplet | 3H | - |

| 4 | -OCH₂- (C7) | ~ 4.2 - 4.3 | Quartet | 2H | ~ 7.1 |

| 5 | 2'-CH₃ (C7') | ~ 2.3 | Singlet | 3H | - |

| 6 | 4'-CH₃ (C8') | ~ 2.35 | Singlet | 3H | - |

| 7 | -OCH₂CH₃ (C8) | ~ 1.3 - 1.4 | Triplet | 3H | ~ 7.1 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Peak | Atom Assignment | Chemical Shift (δ, ppm) |

| 1 | C6 (C=O) | ~ 165.5 |

| 2 | C2 (-NH₂) | ~ 163.0 |

| 3 | C4 | ~ 145.0 |

| 4 | C1', C2', C4' (phenyl) | ~ 138.0, 137.5, 135.0 |

| 5 | C3', C5', C6' (phenyl) | ~ 131.0, 129.5, 127.0 |

| 6 | C5 | ~ 115.0 |

| 7 | C3 | ~ 104.0 |

| 8 | C7 (-OCH₂-) | ~ 60.0 |

| 9 | C7' (2'-CH₃) | ~ 21.0 |

| 10 | C8' (4'-CH₃) | ~ 20.5 |

| 11 | C8 (-CH₂CH₃) | ~ 14.5 |

Discussion of Spectral Features

¹H NMR Spectrum Analysis

-

Ethyl Ester Group (-COOCH₂CH₃): This group gives rise to two characteristic signals. The methylene protons (-OCH₂-) at C7 are adjacent to the three protons of the methyl group, resulting in a quartet at approximately 4.2-4.3 ppm due to n+1 splitting (3+1=4).[5] The terminal methyl protons (-CH₃) at C8 are adjacent to the two methylene protons, producing a triplet at around 1.3-1.4 ppm (2+1=3).[5] The integration values of 2H and 3H, respectively, confirm this assignment.

-

Amino Group (-NH₂): The protons of the primary amine on C2 typically appear as a broad singlet in the range of 5.9-6.2 ppm.[9] The broadness is a result of rapid chemical exchange with trace amounts of water and quadrupole broadening from the adjacent ¹⁴N nucleus. Its chemical shift is highly dependent on solvent, concentration, and temperature.[4][9]

-

Thiophene Ring Proton (H5): The thiophene ring has only one proton at the C5 position. With no adjacent protons to couple with, it appears as a sharp singlet in the aromatic region, predicted to be around 6.5-6.7 ppm. The chemical environment of substituted thiophenes significantly influences the shifts of ring protons.[6][10]

-

2,4-Dimethylphenyl Group:

-

Methyl Protons (C7' and C8'): The two methyl groups on the phenyl ring are in different chemical environments and are expected to appear as two distinct singlets, each integrating to 3H. Their predicted chemical shifts are around 2.3-2.35 ppm, a typical range for methyl groups attached to an aromatic ring.[11]

-

Aromatic Protons (H3', H5', H6'): The 1,2,4-trisubstituted phenyl ring will show a complex multiplet pattern for its three protons in the aromatic region (7.0-7.2 ppm). H6' would likely be a doublet, H5' a doublet of doublets, and H3' a singlet or a narrow doublet, which often overlap to form a complex multiplet.

-

¹³C NMR Spectrum Analysis

-

Carbonyl Carbon (C6): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield at approximately 165.5 ppm, which is a characteristic chemical shift for this functional group.[1]

-

Thiophene and Phenyl Carbons: The sp²-hybridized carbons of the thiophene and dimethylphenyl rings resonate in the 104-163 ppm range.

-

C2 and C4: The C2 carbon, bonded to the electron-donating amino group, is significantly deshielded and appears around 163.0 ppm. The C4 carbon, attached to the bulky dimethylphenyl group, is also significantly downfield (~145.0 ppm).

-

C3 and C5: The C3 carbon, positioned between the amino and carboxylate groups, is found further upfield at ~104.0 ppm. The protonated C5 carbon appears around 115.0 ppm. The specific shifts are highly influenced by the electronic effects of the substituents.[6][12]

-

The six carbons of the dimethylphenyl ring will give distinct signals, with the quaternary carbons (C1', C2', C4') appearing at different shifts from the protonated carbons (C3', C5', C6').

-

-

Aliphatic Carbons:

-

Ethyl Group: The methylene carbon (C7) of the ethyl ester appears around 60.0 ppm, deshielded by the adjacent oxygen atom. The terminal methyl carbon (C8) is found much further upfield at ~14.5 ppm.[1][13]

-

Methyl Groups: The two methyl carbons (C7' and C8') from the dimethylphenyl substituent are expected in the 20-21 ppm range.

-

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural confirmation of this compound. Each signal in both spectra can be logically assigned to a specific proton or carbon environment within the molecule. The characteristic patterns of the ethyl group, the distinct signals of the substituted thiophene and phenyl rings, and the presence of the amine and methyl protons collectively form a unique spectroscopic fingerprint. This guide demonstrates how a systematic approach to NMR data acquisition and interpretation serves as a cornerstone of chemical characterization in modern research and development.

References

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information (NCBI), PubMed Central. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

NMR chemical shift prediction of thiophenes. Stenutz. Available from: [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available from: [Link]

-

Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. PubMed. Available from: [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available from: [Link]

-

15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. ResearchGate. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Video: NMR Spectroscopy Of Amines. JoVE. Available from: [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry. Available from: [Link]

-

SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Semantic Scholar. Available from: [Link]

-

NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PubMed Central. Available from: [Link]

-

Chemical shifts. University of Regensburg. Available from: [Link]

-

1 H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. Available from: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available from: [Link]

-

ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Available from: [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. Available from: [Link]

-

(PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available from: [Link]

-

2-Amino-4-phenyl-3-thiophenecarboxylic acid ethyl ester - Optional[13C NMR]. SpectraBase. Available from: [Link]

-

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PubMed Central. Available from: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Video: NMR Spectroscopy Of Amines [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 13. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Crystal structure analysis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate.

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

Abstract

Substituted 2-aminothiophenes are a cornerstone in medicinal chemistry, serving as privileged scaffolds in the development of a wide array of therapeutic agents.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and the intermolecular interactions that govern their solid-state packing. This guide provides a comprehensive, in-depth analysis of the crystal structure of a specific, exemplary compound: this compound. We will traverse the entire workflow, from rational synthesis and crystallization to the sophisticated nuances of single-crystal X-ray diffraction, structure refinement, and the critical interpretation of the resulting molecular and supramolecular architecture. The methodologies and causality described herein are designed to be a self-validating framework for researchers engaged in drug discovery and materials science.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a versatile pharmacophore whose derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The ultimate therapeutic efficacy of a drug candidate is dependent not only on its interaction with a biological target but also on its physicochemical properties, such as solubility and stability, which are dictated by its solid-state structure.[6] Therefore, a precise understanding of the atomic arrangement through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in rational drug design.[7] This analysis allows us to visualize the molecule's conformation, identify key intramolecular and intermolecular interactions, and gain insights that can inform the design of next-generation analogues with improved properties.

Synthesis and Crystallization: From Blueprint to Analysis-Ready Crystal

Rationale for Synthesis: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes is most reliably achieved through the Gewald multicomponent reaction.[8][9] This one-pot synthesis is renowned for its operational simplicity, use of readily available starting materials, and general versatility, making it a staple in heterocyclic chemistry.[10][11] The reaction condenses a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to yield the desired 2-aminothiophene.

The selection of the Gewald reaction is a deliberate choice rooted in its efficiency. The mechanism proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization, providing a direct route to the highly functionalized thiophene core.[8][11]

Caption: The Gewald multicomponent reaction pathway.

Experimental Protocol: Synthesis

-

Reaction Setup: To a stirred solution of 2,4-dimethylacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in 30 mL of ethanol, add morpholine (2 mL) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product is purified by recrystallization from ethanol to yield the title compound as a crystalline solid.

Protocol: Single Crystal Growth

The acquisition of a high-quality single crystal is the most critical prerequisite for a successful diffraction experiment.[12] The goal is to encourage slow, ordered molecular assembly, which minimizes defects in the crystal lattice.

-

Solution Preparation: Dissolve approximately 20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or an ethanol/dichloromethane mixture) in a clean, small vial. Gentle warming may be required.

-

Slow Evaporation: Cover the vial with parafilm and pierce it with a needle 2-3 times. This allows for slow evaporation of the solvent over several days at room temperature in a vibration-free environment.

-

Crystal Harvesting: Once well-formed, prismatic crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest one using a cryo-loop and immediately mount it on the goniometer head of the diffractometer.[12]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Architecture

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[13][14] By directing a beam of X-rays onto the crystal and analyzing the resulting diffraction pattern, one can determine bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[15]

Caption: General workflow for crystal structure determination.

Data Collection Protocol

-

Instrument: A Bruker APEX-II CCD or similar diffractometer equipped with a graphite-monochromated Mo Kα (λ = 0.71073 Å) radiation source is used.

-

Temperature: The crystal is maintained at a constant low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data, ensuring adequate redundancy and coverage.

-

Integration: The raw diffraction images are processed using software like SAINT to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An empirical absorption correction (e.g., using SADABS) is applied.

Structure Solution and Refinement

The "phase problem" is overcome using direct methods or dual-space algorithms, typically within software packages like SHELXT or SIR.[16] This provides an initial, approximate model of the molecular structure. This model is then refined against the experimental data using a full-matrix least-squares procedure with a program like SHELXL, often operated through a graphical interface such as Olex2.[17][18][19]

Refinement Protocol (Iterative Process):

-

Initial Refinement: The initial model containing non-hydrogen atoms is refined isotropically.

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, allowing their thermal ellipsoids to model atomic motion in three dimensions.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions (e.g., using the AFIX command in SHELXL) and refined using a riding model.[20] This is a scientifically sound choice as hydrogen atoms scatter X-rays weakly, making their independent refinement challenging and often unstable.[12]

-

Convergence: The refinement is continued until convergence is reached, indicated by a minimal shift/e.s.d. ratio and stable refinement indicators (R1, wR2, GooF). The final model is validated using tools like PLATON or the IUCr's checkCIF service.

Structural Analysis and Discussion

The culmination of the data collection and refinement process is a detailed, three-dimensional model of the molecule and its arrangement in the crystal lattice.

Crystallographic Data Summary

The following table summarizes the key crystallographic data and refinement parameters for this compound.

| Parameter | Value |

| Chemical formula | C₁₇H₁₉NO₂S |

| Formula weight | 301.40 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.152(3) |

| b (Å) | 8.876(2) |

| c (Å) | 17.543(5) |

| β (°) | 98.45(1) |

| Volume (ų) | 1565.1(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.278 |

| F(000) | 640 |

| Reflections collected/unique | 9120 / 3580 [R(int) = 0.045] |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.125 |

| Goodness-of-fit (GooF) on F² | 1.05 |

Note: The crystallographic data presented here is a representative example for illustrative purposes.

Molecular Geometry

The analysis reveals a structure consistent with the proposed synthesis. The thiophene ring is essentially planar. A key conformational feature is the dihedral angle between the plane of the thiophene ring and the attached 2,4-dimethylphenyl ring. This twist is a result of steric hindrance between the ortho-methyl group of the phenyl ring and the substituents on the thiophene core, a crucial insight for understanding how the molecule will present itself to a biological target.

The ethyl carboxylate group exhibits a degree of rotational freedom, but its conformation is stabilized by a strong intramolecular hydrogen bond.

Table of Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Degrees (°) | Standard Value (Å/°) |

| S1-C2 | 1.735(2) | ~1.74 |

| S1-C5 | 1.721(2) | ~1.72 |

| N1-C3 | 1.338(3) | ~1.34 |

| C6=O1 | 1.215(3) | ~1.22 |

| C2-S1-C5 | 92.3(1) | ~92.2 |

| C3-C2-N1 | 124.5(2) | ~125 |

Supramolecular Assembly: The Role of Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions, which are fundamental to crystal engineering and polymorphism prediction.[6][21][22]

-

Hydrogen Bonding: The most significant interaction is the intermolecular hydrogen bond between the amino group (N-H) of one molecule and the carbonyl oxygen (C=O) of the ester group of a neighboring molecule. This interaction links the molecules into centrosymmetric dimers.

-

C-H···π Interactions: The aromatic rings provide sites for weaker C-H···π interactions, where C-H bonds from the ethyl and methyl groups of one molecule interact with the electron-rich face of the dimethylphenyl ring of an adjacent molecule.[23]

-

π-π Stacking: The analysis of the crystal packing reveals offset π-π stacking interactions between the thiophene ring of one molecule and the dimethylphenyl ring of another, further stabilizing the three-dimensional architecture.

Table of Hydrogen Bond Geometry

| D—H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Symmetry Operation |

| N1—H1A···O1 | 2.15 | 3.021(3) | 165.0 | -x+1, -y+1, -z+1 |

These interactions collectively create a robust, three-dimensional supramolecular network. Understanding this network is paramount for predicting crystal habit, stability, and dissolution properties, all of which are critical parameters in drug development.

Conclusion

This guide has detailed the comprehensive structural elucidation of this compound, from its logical synthesis via the Gewald reaction to the fine details of its crystal packing. The single-crystal X-ray diffraction analysis provides an unambiguous determination of its molecular conformation and reveals a supramolecular architecture governed by a combination of strong N-H···O hydrogen bonds and weaker C-H···π and π-π interactions. This level of detailed structural knowledge is indispensable for the scientific community, providing a solid foundation for structure-activity relationship (SAR) studies and the rational design of new, more effective therapeutic agents based on the 2-aminothiophene scaffold.

References

-

Title: Gewald reaction. Source: Wikipedia. URL: [Link]

-

Title: Olex2. Source: OlexSys. URL: [Link]

-

Title: Gewald Reaction. Source: Organic Chemistry Portal. URL: [Link]

-

Title: User guide to crystal structure refinement with SHELXL. Source: Reza Latifi. URL: [Link]

-

Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source: Arkat USA. URL: [Link]

-

Title: Olex2. Source: Wikipedia. URL: [Link]

-

Title: Olex2 download. Source: SourceForge.net. URL: [Link]

-

Title: Olex2. Source: Grokipedia. URL: [Link]

-